
1,7-Dimethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7-tetradecaphenylheptasilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,7-Dimethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7-tetradecaphenylheptasilane is a complex organosilicon compound characterized by its unique structure, which includes multiple phenyl groups attached to a heptasilane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Dimethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7-tetradecaphenylheptasilane typically involves the reaction of phenyl-substituted silanes with methyl-substituted silanes under controlled conditions. The reaction often requires the use of catalysts such as platinum or palladium to facilitate the formation of the heptasilane backbone. The process may also involve the use of solvents like toluene or hexane to dissolve the reactants and control the reaction temperature.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
1,7-Dimethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7-tetradecaphenylheptasilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or ozone, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of simpler silane compounds.
Substitution: The phenyl groups can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, ozone, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), organometallic reagents (Grignard reagents).
Major Products
Oxidation: Silanol, siloxane derivatives.
Reduction: Simpler silane compounds.
Substitution: Functionalized silane derivatives with various substituents.
Aplicaciones Científicas De Investigación
1,7-Dimethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7-tetradecaphenylheptasilane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Medicine: Explored for its potential in developing new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1,7-Dimethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7-tetradecaphenylheptasilane involves its interaction with various molecular targets and pathways. The compound’s phenyl groups can engage in π-π interactions with other aromatic systems, while the silane backbone can participate in silicon-based chemistry. These interactions can influence the compound’s reactivity and stability, making it a versatile building block in synthetic chemistry.
Comparación Con Compuestos Similares
Similar Compounds
1,1,2,2,3,3,4,4,5,5,6,6,7,7-Octaphenylheptasilane: Similar structure but with fewer phenyl groups.
1,1,2,2,3,3,4,4,5,5,6,6-Dodecaphenylhexasilane: Similar structure with a hexasilane backbone.
1,1,2,2,3,3,4,4,5,5,6,6,7,7-Octamethylheptasilane: Similar backbone but with methyl groups instead of phenyl groups.
Uniqueness
1,7-Dimethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7-tetradecaphenylheptasilane is unique due to its high degree of phenyl substitution, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with aromatic systems or enhanced stability.
Propiedades
Número CAS |
851384-20-8 |
|---|---|
Fórmula molecular |
C86H76Si7 |
Peso molecular |
1306.1 g/mol |
Nombre IUPAC |
bis[[[methyl(diphenyl)silyl]-diphenylsilyl]-diphenylsilyl]-diphenylsilane |
InChI |
InChI=1S/C86H76Si7/c1-87(73-45-17-3-18-46-73,74-47-19-4-20-48-74)89(77-53-25-7-26-54-77,78-55-27-8-28-56-78)91(81-61-33-11-34-62-81,82-63-35-12-36-64-82)93(85-69-41-15-42-70-85,86-71-43-16-44-72-86)92(83-65-37-13-38-66-83,84-67-39-14-40-68-84)90(79-57-29-9-30-58-79,80-59-31-10-32-60-80)88(2,75-49-21-5-22-50-75)76-51-23-6-24-52-76/h3-72H,1-2H3 |
Clave InChI |
FPVWVKFXEXSXSA-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)[Si](C3=CC=CC=C3)(C4=CC=CC=C4)[Si](C5=CC=CC=C5)(C6=CC=CC=C6)[Si](C7=CC=CC=C7)(C8=CC=CC=C8)[Si](C9=CC=CC=C9)(C1=CC=CC=C1)[Si](C1=CC=CC=C1)(C1=CC=CC=C1)[Si](C)(C1=CC=CC=C1)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(Benzyloxy)phenyl]-5-(3,5-dimethylphenyl)-1,3,4-oxadiazole](/img/structure/B14184997.png)

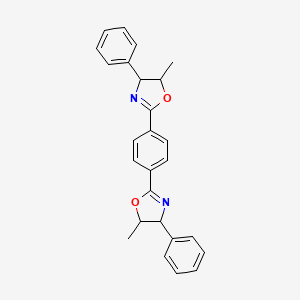
![N-{[6-(3-Formylphenyl)pyridin-2-yl]methyl}-2-methylpropanamide](/img/structure/B14185012.png)
![2-[Benzyl(pyridin-2-yl)phosphoryl]propan-2-ol](/img/structure/B14185014.png)
![1-{[3-(Naphthalen-1-YL)prop-2-YN-1-YL]oxy}-4-phenylbut-3-YN-2-one](/img/structure/B14185030.png)

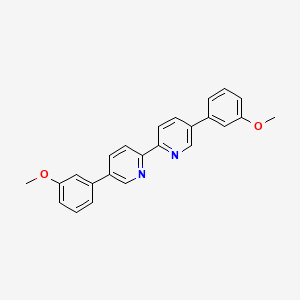
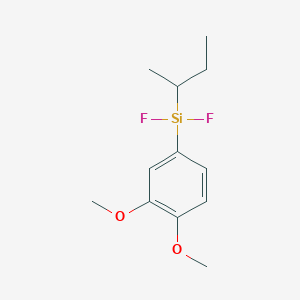
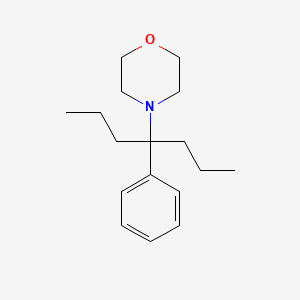
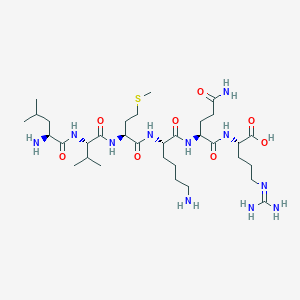
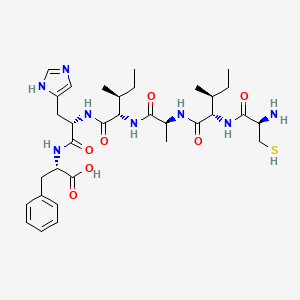
![N-[1-Chloro-2-(4-methylphenyl)-2-oxoethyl]propanamide](/img/structure/B14185083.png)
![Prop-2-en-1-yl (2-{N''-[2-(methylamino)-2-oxoethyl]carbamimidamido}ethyl)carbamate](/img/structure/B14185089.png)
